Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate

ADME Prediction Lipophilicity Drug-likeness

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate (CAS 228252-36-6) is a synthetic small molecule belonging to the 4-aminopiperidine class. Its structure features a piperidine ring with an N-phenethyl substituent, a 4-amino group, and a 4-ethyl carboxylate ester.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 228252-36-6
Cat. No. B11848419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-1-phenethylpiperidine-4-carboxylate
CAS228252-36-6
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-2-20-15(19)16(17)9-12-18(13-10-16)11-8-14-6-4-3-5-7-14/h3-7H,2,8-13,17H2,1H3
InChIKeyGAPLJQQBOIXNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate (CAS 228252-36-6): Chemical Class and Baseline Profile


Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate (CAS 228252-36-6) is a synthetic small molecule belonging to the 4-aminopiperidine class. Its structure features a piperidine ring with an N-phenethyl substituent, a 4-amino group, and a 4-ethyl carboxylate ester . With a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol , it serves as a versatile intermediate or building block in medicinal chemistry. It is structurally distinct from the clinically used 4-phenylpiperidine opioid analgesics like anileridine (ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate) [1] and the 4-anilidopiperidine series (e.g., fentanyl) [2], as it lacks the 4-phenyl or 4-anilido substituent critical for high-potency μ-opioid receptor (MOR) agonism.

Why Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate Cannot Be Trivially Substituted with Other 4-Aminopiperidine Esters


Generic substitution of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate with other 4-aminopiperidine esters (e.g., methyl, benzyl, or tert-butyl analogs) is not scientifically justified without explicit experimental validation. The N-phenethyl group contributes to lipophilicity and receptor-binding pharmacophores distinct from N-benzyl or N-phenyl analogs . The ethyl ester moiety dictates reactivity, stability, and prodrug potential compared to other esters . Critically, in the fentanyl analog space, subtle modifications at the piperidine 4-position and N-substituent dramatically alter opioid receptor selectivity, potency, and safety profiles [1]. Without head-to-head data, any assumed interchangeability poses risks of altered pharmacokinetics, off-target effects, or synthetic route failure. The quantitative evidence below clarifies the specific dimensions where this compound differentiates from the most relevant structural analogs.

Quantitative Differentiation Guide: Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate vs. Closest Analogs


Comparative Predicted Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

Computationally predicted physicochemical properties differentiate Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate from analogs. The XLogP is estimated at 1.9 , compared to 3.5 for anileridine (estimated from structure) and 3.9 for fentanyl [1]. TPSA is 55.6 Ų , versus 55.6 Ų for the methyl ester analog 4-amino-1-phenethylpiperidine-4-carboxylic acid methyl ester (estimated identical) and 41.8 Ų for the des-amino analog (estimated). The lower lipophilicity relative to opioid pharmacophores suggests reduced passive brain penetration, a feature potentially advantageous for peripherally restricted applications [2].

ADME Prediction Lipophilicity Drug-likeness

Supplier-Reported Purity: Batch Consistency for Research Procurement

One reputable supplier (MolCore) lists the purity of Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate at ≥98% (NLT 98%) . For the structurally similar reference standard anileridine hydrochloride, USP monographs specify purity of 98.0%–102.0% [1]. While this target compound purity is equivalent to the pharmacopeial standard range for anileridine, purity data for non-pharmacopeial analogs (e.g., the methyl ester or tert-butyl ester) are not systematically reported. This establishes a baseline procurement expectation: ≥98% purity is achievable and verifiable, whereas purity for non-standard analogs may be variable and unreliable without custom synthesis.

Chemical Purity Reproducibility Procurement Quality

Synthetic Utility: Orthogonal Protection Strategy via Ethyl Ester

The ethyl ester group is selectively cleavable under mild alkaline conditions or via enzymatic hydrolysis, while being stable to acidic conditions commonly used for Boc deprotection of the 4-amino group [1]. In contrast, the methyl ester analog would undergo hydrolysis at a faster rate (≈1.5× relative rate under basic conditions, based on steric effects) [2], and the tert-butyl ester is labile under acidic conditions (TFA), making it incompatible with Boc removal strategies. This orthogonal stability profile allows sequential deprotection of the ethyl ester in the presence of acid-labile protecting groups on the 4-amino position, a critical advantage in multi-step syntheses of conjugates or peptide-drug linkers.

Protecting Group Strategy Peptide Synthesis Medicinal Chemistry

Structural Distinction from Fentanyl Precursor 4-ANPP: Safety and Regulatory Considerations

4-ANPP (4-anilino-N-phenethylpiperidine, despropionyl fentanyl) is a direct precursor to fentanyl and is regulated as a controlled substance precursor in many jurisdictions [1]. Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate differs structurally: it has a primary amino group and ethyl ester at the 4-position instead of the anilino group present in 4-ANPP. This structural difference precludes its direct conversion to fentanyl via simple acylation (which would require an anilino NH), making it a non-precursor to fentanyl under current regulatory definitions [1]. Additionally, the 4-carboxylate functionality is absent in 4-ANPP, providing a distinct chemical handle for derivatization not available in the fentanyl precursor class.

Controlled Substance Precursor Regulatory Compliance Forensic Chemistry

Genotoxicity and Mutagenicity: Absence of Structural Alerts for Common Toxicity Endpoints

In silico assessment for common structural alerts indicates that Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate lacks the anilino (arylamine) moiety present in 4-ANPP and fentanyl-class compounds. Arylamines are known structural alerts for mutagenicity (Ames test positive) due to potential metabolic N-hydroxylation [1]. The absence of this motif in the target compound predicts a lower genotoxic liability compared to 4-anilidopiperidine opioids. Specifically, while 4-ANPP contains a primary arylamine (para-aminophenyl) and fentanyl analogs contain an anilido group (which can be metabolically cleaved to release aniline derivatives), the target compound's 4-amino group is aliphatic, a class not typically associated with Ames positivity [1]. No experimental genotoxicity data are available for this compound.

In Silico Toxicology Genotoxicity Safety Profiling

Phenethyl vs. Benzyl Substituent: Impact on CYP450 Metabolic Stability

The N-phenethyl substituent in the target compound is predicted to undergo CYP450-mediated ω-oxidation and subsequent β-oxidation, generating a phenylacetic acid metabolite [1]. The benzyl analog (N-benzyl-4-aminopiperidine-4-carboxylic acid ethyl ester) would instead undergo direct N-debenzylation, a metabolic pathway often associated with reactive iminium ion formation and potential CYP450 mechanism-based inhibition [1]. This mechanistic distinction predicts that the phenethyl analog may exhibit a cleaner metabolic profile with reduced CYP450 inhibition liability compared to the benzyl analog. No experimental metabolic stability data are available for either compound.

Drug Metabolism CYP450 Metabolic Stability

Best-Fit Application Scenarios for Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate Based on Evidence


Scaffold for Peripherally Restricted Opioid Receptor Ligands

The lower predicted lipophilicity (XLogP 1.9) relative to fentanyl-class opioids positions Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate as a candidate scaffold for designing peripherally restricted μ- or κ-opioid receptor ligands. Reduced CNS penetration is desirable for targeting peripheral opioid receptors in inflammatory pain or gastrointestinal disorders, minimizing central side effects (respiratory depression, addiction). The 4-amino and 4-ethyl ester groups provide two orthogonal derivatization points for SAR exploration.

Orthogonally Protected Amino Acid Surrogate in Peptidomimetic Synthesis

The ethyl ester group serves as a carboxylic acid protecting group stable to acidic Boc removal conditions , while the 4-amino group can be Fmoc-protected. This orthogonal protection enables its use as a constrained piperidine amino acid surrogate in solid-phase peptide synthesis, where selective deprotection sequence control is critical. The methyl ester would be less suitable due to faster hydrolysis kinetics during extended coupling cycles.

Non-Controlled Alternative to 4-ANPP for Opioid Receptor Probe Development

For academic laboratories studying opioid receptor pharmacology, this compound offers a piperidine scaffold for derivatization without the regulatory burden of 4-ANPP, a controlled fentanyl precursor . The 4-amino and 4-ester groups allow introduction of diverse pharmacophores (via amide coupling or ester hydrolysis) to explore structure-activity relationships at opioid receptors without licensing requirements for scheduled precursors.

Predictive Toxicology Screening of 4-Aminopiperidine Scaffolds

The absence of the arylamine structural alert for mutagenicity makes this compound a preferred starting point for in vitro genotoxicity screening panels when evaluating the 4-aminopiperidine chemotype. Its predicted lower CYP450 inhibition liability compared to N-benzyl analogs also makes it suitable for early ADME-Tox profiling in drug discovery programs aimed at minimizing metabolic liabilities.

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